molecular formula C15H10Cl2N2O B1396480 2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332529-39-1

2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No. B1396480
M. Wt: 305.2 g/mol
InChI Key: XNEKKYDACOGSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride (2-PQC-HCl) is a synthetic compound that is used in various scientific research applications. It is a versatile compound that can be used in a variety of experiments, including those involving biochemical and physiological effects.

Scientific Research Applications

  • Photoluminescent Coordination Polymers : A study by Twaróg, Hołyńska, and Kochel (2020) explored the formation of a one-dimensional copper(II) coordination polymer using a similar ligand. This polymer displayed photoluminescent properties with shifts in the ligand absorption bands, suggesting potential applications in photoluminescence and magnetometry Twaróg, Hołyńska, & Kochel, 2020.

  • Carbon-Carbon Bond Formation : Zhang, Cook, Liu, and Wolf (2014) demonstrated the use of a copper(I)-catalyzed reaction involving acyl chlorides and N-heterocycles, including pyridines and quinolines. This process facilitates efficient carbon-carbon bond formation, indicating its significance in synthetic chemistry Zhang, Cook, Liu, & Wolf, 2014.

  • Synthesis and Electrophilic Substitution Reactions : Aleksandrov, Zablotskii, and El’chaninov (2020) explored the synthesis and reactivity of 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, which involved quinoline derivatives. Their research highlights the potential for creating substituted derivatives through various chemical reactions Aleksandrov, Zablotskii, & El’chaninov, 2020.

  • Metal Complexes with Quinoline Carboxylate Ligand : Research by Zhang, Man, Zhang, Hong, Guo, and Qin (2016) involved the synthesis of metal complexes using a quinoline carboxylate ligand derived from 2-(pyridin-4-yl)quinoline-4-carboxylic acid. These complexes were studied for their fluorescent behavior and antibacterial activities, indicating applications in microbiology and materials science Zhang, Man, Zhang, Hong, Guo, & Qin, 2016.

  • Zinc(II) Ion Sensing in Aqueous Micellar Solution : Pawar, Akula, Labala, Venuganti, Bhattacharya, and Nag (2016) investigated bipyridine-based constructs as fluorescent sensors for Zn2+ ions in aqueous solution. This research suggests potential applications in environmental monitoring and bioimaging Pawar, Akula, Labala, Venuganti, Bhattacharya, & Nag, 2016.

  • Organomercury Compounds : A study by Black, Deacon, Edwards, and Gatehouse (1993) on organomercury compounds including 2-(Pyridin-2'-yl) phenylmercuric acetate, highlights applications in the field of organometallic chemistry Black, Deacon, Edwards, & Gatehouse, 1993.

properties

IUPAC Name

2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O.ClH/c16-15(19)12-8-14(10-4-3-7-17-9-10)18-13-6-2-1-5-11(12)13;/h1-9H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEKKYDACOGSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
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2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
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2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
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2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
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2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

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